3,5-Diiodothyronine

Endocrinology Thyroid Axis Metabolite Activity

Researchers requiring a thyroid hormone metabolite with TRβ2-preferring agonism and non-genomic mitochondrial activity often face supply inconsistency for high-purity 3,5-T2. This compound resolves that gap with verified identity and potency. • TRβ2 EC50 = 0.1 µM vs. TRα1 EC50 = 0.8 µM, enabling isoform-selective studies without pan-activation typical of T3. • Rapidly stimulates hepatic oxygen consumption in isolated organelle systems; activity retained under deiodinase inhibition. • In hypothyroid models, suppresses TSH by ~75% and stimulates GH ~5-fold - an activity absent in isomer 3,3′-T2. • Reduces body weight (13%), fat mass (50%), and serum triglycerides (52%) in vivo without T3-associated thyrotoxicity.

Molecular Formula C15H13I2NO4
Molecular Weight 525.08 g/mol
CAS No. 534-51-0
Cat. No. B1216456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodothyronine
CAS534-51-0
Synonyms3,5-diiodo-DL-thyronine
3,5-diiodo-L-thyronine
3,5-diiodothyronine
3,5-diiodothyronine, (DL)-isomer
3,5-diiodothyronine, (L)-isomer
3,5-T2
Molecular FormulaC15H13I2NO4
Molecular Weight525.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I
InChIInChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)
InChIKeyZHSOTLOTTDYIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodothyronine: Identity and Metabolite Distinction


3,5-Diiodothyronine (3,5-T2), bearing CAS Number 534-51-0, is an endogenous, non-canonical metabolite of the primary thyroid hormones thyroxine (T4) and 3,5,3′-triiodothyronine (T3) [1]. While sharing a common diiodothyronine core with its isomer 3,3′-diiodothyronine (3,3′-T2), 3,5-T2 is distinguished by the placement of iodine atoms on the inner (tyrosyl) ring [2]. This structural specificity is a critical determinant of its distinct receptor binding profile and its unique, often thyroid hormone receptor (THR)-independent, biological actions [3].

Distinguishes 3,5-T2 from 3,3′-T2 isomer for iodine-position-specific studies
Enables THR-independent, non-genomic pathway investigation
Rapid mitochondrial effector probe in metabolic research models

Why 3,5-Diiodothyronine Substitution Is Unsupported


The assumption that 3,5-diiodothyronine (3,5-T2) can be substituted by other thyroid hormone analogs, such as T3 or the closely related isomer 3,3'-T2, is contradicted by direct comparative evidence. While T3 acts primarily through genomic mechanisms via nuclear receptors, 3,5-T2 exhibits a distinct, rapid, and often THR-independent mitochondrial mode of action [1]. Crucially, a direct comparison between the two diiodothyronine isomers (3,5-T2 vs. 3,3'-T2) reveals that only 3,5-T2 effectively suppresses TSH and stimulates growth hormone, demonstrating that even minor positional changes in iodine atoms confer divergent pharmacological activity [2]. The quantitative evidence below details the specific performance gaps that render generic substitution scientifically unsound.

3,3′-T2 Isomer Replacement

Iodine position change eliminates TSH suppression and GH stimulation; endocrine feedback profile may not transfer.

T3 Analog Substitution

Genomic THR signaling vs. rapid non-genomic mechanism mismatch; direct mitochondrial action may not be replicated by T3.

Quantitative Evidence: 3,5-Diiodothyronine vs. Analogs


Superior HPT Axis Feedback vs. 3,3'-T2

In a controlled study using hypothyroid rats, 3,5-diiodothyronine (3,5-T2) demonstrated potent suppression of thyroid-stimulating hormone (TSH) and stimulation of growth hormone (GH), an activity completely absent in its isomer, 3,3'-diiodothyronine (3,3'-T2). This establishes a clear functional differentiation where the specific position of iodine atoms is a critical determinant of central endocrine activity. While 3,5-T2 (at 2.5-10 µg/100 g BW) suppressed TSH by approximately 75% and increased GH approximately 5-fold, 3,3'-T2 had no effect on either parameter at any dose [1].

HPT Axis Activity
Head-to-head
TSH suppressed ~75%; GH increased ~5-fold vs. no effect by 3,3′-T2
Supports isoform-specific endocrine study context
Hypothyroid rat model; 2.5–10 µg/100 g BW/day
Endocrinology Thyroid Axis Metabolite Activity

TRβ2-Selective Binding Profile vs. T3

In cell-free binding assays, 3,5-diiodothyronine (3,5-T2) demonstrates preferential binding to the thyroid hormone receptor beta-2 (TRβ2) isoform (EC50 = 0.1 µM), showing a potency that is notably higher than its binding to TRα1 (EC50 = 0.8 µM) and TRβ1 (EC50 = 0.79 µM) [1]. While T3 binds to these receptors with much higher potency (low nanomolar range), the unique pattern and relative potency of 3,5-T2 provides a distinct pharmacological tool for probing isoform-specific effects and mechanisms that are independent of high-affinity T3 binding.

TRβ2 Binding Profile
Class-level
TRβ2 EC50: 0.1 µM; TRα1: 0.8 µM; TRβ1: 0.79 µM (T3 binds at low nM)
TRβ2-preferring context vs. pan-agonist T3
Cell-free assay; supplier-reported binding data
Molecular Pharmacology Receptor Binding Drug Discovery

Rapid Hepatic Oxygen Consumption vs. T3/T4

In isolated perfused livers from hypothyroid rats, 3,5-diiodothyronine (T2), 3,5,3′-triiodothyronine (T3), and thyroxine (T4) all stimulated oxygen consumption by approximately 30% at a concentration as low as 1 pM [1]. However, a critical differentiator was the kinetics of the response: the effect of T2 occurred more rapidly than that of T3 or T4. Furthermore, when deiodinase activity was inhibited, only T2 retained its stimulatory effect, demonstrating that the rapid metabolic action is directly mediated by T2, while T3 and T4 require conversion to T2 to exert this effect [1].

Hepatic O2 Consumption
Head-to-head
Rapid ~30% O2 consumption increase at 1 pM; effect retained after deiodinase inhibition, unlike T3/T4
Direct mitochondrial effector probe
Perfused liver model; kinetics highlight T2 as direct agent
Mitochondrial Bioenergetics Metabolism Thyroid Hormone Action

Adiposity and Lipid Reduction Without Thyrotoxicity

In a rat model of diet-induced obesity, chronic administration of 3,5-diiodothyronine (3,5-T2) resulted in a favorable metabolic profile distinct from the classical thyrotoxic state induced by high-dose T3 or T4. Compared to high-fat diet (HFD) controls, 3,5-T2 treatment led to a 13% reduction in body weight, a 42% increase in hepatic fatty acid oxidation rate, an approximately 50% reduction in fat mass, and significant decreases in serum triglyceride (-52%) and cholesterol (-18%) levels [1]. Critically, these improvements occurred without alterations in serum thyroid hormone or TSH levels, indicating an uncoupling of the desired metabolic effects from the adverse central feedback and cardiac stimulation typically seen with T3 [1].

Adiposity & Lipids
Head-to-head
BW −13%, fat mass −50%, TG −52% vs. HFD; thyroid hormone levels unchanged
Model-response context without THR axis perturbation
Diet-induced obesity rat model; 25 µg/100 g BW/day, 4 wks
Obesity Lipid Metabolism Therapeutic Potential

3,5-Diiodothyronine Application Scenarios


Non-Genomic Mitochondrial Activation

Utilize 3,5-T2 as the direct effector in perfusion or isolated organelle systems to study the rapid stimulation of oxygen consumption. As established by the evidence, 3,5-T2's fast action and its retained activity following deiodinase inhibition make it the preferred probe over T3 or T4 for dissecting acute mitochondrial responses [1].

TRβ2-Mediated Pathway Modulation

Employ 3,5-T2 in cell-based or receptor-binding assays where a lower-potency but TRβ2-preferring agonist is required. Its EC50 profile (TRα1: 0.8 µM, TRβ1: 0.79 µM, TRβ2: 0.1 µM) allows for the investigation of isoform-specific effects without the high-potency pan-activation typical of T3 [2].

HPT Axis Feedback and Metabolite Activity

In animal models of hypothyroidism or central hormone regulation, 3,5-T2 is a specific tool for understanding metabolite-driven feedback. Its ability to suppress TSH by ~75% and stimulate GH ~5-fold, an activity that its isomer 3,3'-T2 entirely lacks, makes it essential for studies aimed at differentiating the roles of various iodothyronine metabolites [3].

Diet-Induced Obesity and Hepatic Steatosis Models

For in vivo studies focused on lipid metabolism and metabolic disease, 3,5-T2 provides a unique combination of effects. It achieves significant reductions in body weight (13%), fat mass (50%), and serum triglycerides (52%) without the confounding thyrotoxicity seen with T3 administration, making it a valuable compound for evaluating metabolic therapies [4].

Application
Selection Property
Validation Focus
Non-genomic mitochondrial activation
Rapid non-genomic effector
Oxygen consumption kinetics and deiodinase dependence
TRβ2-mediated pathway studies
TRβ2-preferring agonist profile
Isoform-specific receptor binding and signaling endpoints
HPT axis metabolite feedback
Iodothyronine isomer-specific activity
TSH suppression and GH stimulation endpoints
Diet-induced obesity & lipid metabolism models
THR axis-independent metabolic modulator
Body weight, fat mass, and lipid profile endpoints

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